molecular formula C6H5ClN4O B1459949 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one CAS No. 5334-35-0

6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one

Cat. No. B1459949
CAS RN: 5334-35-0
M. Wt: 184.58 g/mol
InChI Key: ZEOTVBXCUMNWLS-UHFFFAOYSA-N
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Description

The compound “6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one” belongs to the class of pyrazolo[3,4-d]pyrimidines . These compounds are often studied for their potential medicinal properties .


Synthesis Analysis

While specific synthesis methods for “6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one” were not found, pyrazolo[3,4-d]pyrimidines are generally synthesized through various strategies . The methods are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of “6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one” would be based on the pyrazolo[3,4-d]pyrimidine scaffold . Detailed structural analysis would require more specific information or computational chemistry tools .


Chemical Reactions Analysis

The chemical reactions involving “6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one” would depend on its functional groups and reaction conditions. Pyrazolo[3,4-d]pyrimidines can participate in various chemical reactions due to their versatile structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one” would depend on its molecular structure. Detailed analysis would require experimental data or computational chemistry tools .

Scientific Research Applications

  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

    • Field : Organic Chemistry
    • Application Summary : Pyrazolo[3,4-b]pyridines have been the object of increased attention of researchers for many decades due to their enormous biological potential combined with a broad synthetic scope . They have been the subject of numerous reviews analyzing various strategies for constructing the heterocyclic system and new approaches to synthetic methods .
    • Methods : Substituted 5-aminopyrazoles are classic synthons in the construction of the pyrazolopyridine system. Syntheses employing them are widely represented by both traditional and microwave-assisted reactions for the preparation of pyrazolo[3,4-b]pyridines . 5-Aminopyrazoles under microwave irradiation react with diethyl 2-(ethoxymethylenene)-malonate to form derivatives .
  • Cytotoxic Activities

    • Field : Medicinal Chemistry
    • Application Summary : Compounds similar to “6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one” have shown superior cytotoxic activities against certain cancer cell lines .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .
  • Microwave-assisted Synthesis

    • Field : Organic Chemistry
    • Application Summary : Microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives has been gaining popularity due to its advantages over traditional synthesis methods .
    • Methods : Substituted 5-aminopyrazoles, which are classic synthons in the construction of the pyrazolopyridine system, react with diethyl 2-(ethoxymethylenene)-malonate under microwave irradiation to form derivatives . These derivatives, when heated with POCl3, condense into pyrazolopyridines in high yields .
  • Cytotoxic Activities Against Cancer Cell Lines

    • Field : Medicinal Chemistry
    • Application Summary : Some pyrazolo[3,4-d]pyrimidine derivatives have shown superior cytotoxic activities against certain cancer cell lines .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .

Safety And Hazards

The safety and hazards of “6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one” would depend on its physical, chemical, and biological properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions in the study of “6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one” and similar compounds could involve further exploration of their medicinal properties, optimization of their synthesis methods, and investigation of their mechanism of action .

properties

IUPAC Name

6-chloro-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O/c1-11-4-3(2-8-11)5(12)10-6(7)9-4/h2H,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOTVBXCUMNWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10277266
Record name 6-Chloro-1-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10277266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one

CAS RN

5334-35-0
Record name 5334-35-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1406
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-1-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10277266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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